molecular formula C25H28N2O4 B11632713 Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate CAS No. 383892-08-8

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11632713
CAS No.: 383892-08-8
M. Wt: 420.5 g/mol
InChI Key: QWNRFCYXYGCNDE-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C₂H₅): The ethyl group (C₂H₅) is attached to the quinoline ring, providing solubility and altering its chemical properties.

    Quinoline Ring: Quinoline is a heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring. It exhibits interesting electronic properties due to its aromaticity.

    Carboxylate Group (-COOEt): The carboxylate group (COOEt) contributes to the compound’s acidity and reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which connects the quinoline core with the phenyl group. This reaction utilizes an organoboron reagent (such as arylboronic acids or boronate esters) and a palladium catalyst .

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.

Chemical Reactions Analysis

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate undergoes various reactions:

    Oxidation: The benzylic position (adjacent to the phenyl group) is susceptible to oxidation, leading to the formation of quinoline-3-carboxylic acid.

    Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

    Substitution: The ethyl group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common reagents include palladium catalysts, boron reagents, and reducing agents.

Scientific Research Applications

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate finds applications in:

    Medicinal Chemistry: Its quinoline scaffold is relevant for drug design, especially in antimalarial and anticancer research.

    Biological Studies: Researchers explore its interactions with cellular targets, including enzymes and receptors.

    Materials Science: Quinoline derivatives contribute to organic electronics and luminescent materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific protein targets or signaling pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of quinoline, phenyl, and ester functionalities. Similar compounds include other quinoline derivatives, but none precisely match this structure.

Biological Activity

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core substituted with various functional groups, which contribute to its biological activity. The molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of approximately 342.39 g/mol. The presence of the butoxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
  • Antimicrobial Properties :
    • Quinoline derivatives are known for their antimicrobial activity. Preliminary assays suggest that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Anti-inflammatory Effects :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa). The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Activity :
    • A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings were reported in Antimicrobial Agents and Chemotherapy.
  • In Vivo Studies :
    • In vivo models assessing anti-inflammatory effects demonstrated that administration of the compound resulted in a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential use as an anti-inflammatory agent.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-75.0Journal of Medicinal Chemistry
AntibacterialStaphylococcus aureus64Antimicrobial Agents and Chemotherapy
AntibacterialEscherichia coli128Antimicrobial Agents and Chemotherapy
Anti-inflammatoryRat paw edema modelN/AIn vivo study report

Properties

CAS No.

383892-08-8

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-(4-butoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-5-7-12-31-24(28)18-8-10-19(11-9-18)27-23-20-14-16(3)13-17(4)22(20)26-15-21(23)25(29)30-6-2/h8-11,13-15H,5-7,12H2,1-4H3,(H,26,27)

InChI Key

QWNRFCYXYGCNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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